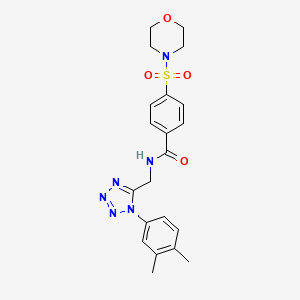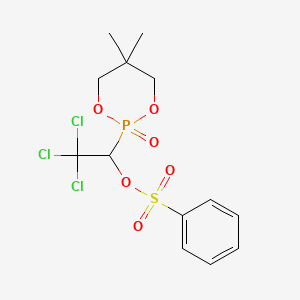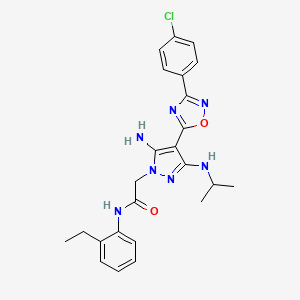
N2-(2,5-dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N2-(2,5-dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various functional groups including a nitro group (-NO2), and amine groups (-NH2). The molecule also contains phenyl rings, one of which is substituted with two methoxy groups (-OCH3) and the other with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The electron-withdrawing nitro group and electron-donating methoxy groups would have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is a strong electron-withdrawing group and could make the molecule susceptible to reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the amine groups could enhance its solubility in polar solvents .科学的研究の応用
Psychoactive Properties and Receptor Agonism
25B-NBF is classified as a phenethylamine and acts as a potent agonist of the 5-hydroxytryptamine (5-HT2A) receptor. Its psychoactive effects are of interest for researchers studying novel psychoactive substances (NPSs). Understanding its binding affinity and receptor activities can provide insights into its potential therapeutic or recreational effects .
Metabolism and Elimination Studies
Despite its psychoactivity, little was known about 25B-NBF’s metabolism and elimination properties. Recent research has shed light on this aspect. When incubated with human hepatocytes, 25B-NBF undergoes extensive metabolism, resulting in 33 metabolites. These transformations involve hydroxylation, O-demethylation, glucuronidation, sulfation, and acetylation. Multiple cytochrome P450 (CYP) enzymes (including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4) and UDP-glucuronosyltransferase (UGT2B7) contribute to its biotransformation .
Bioanalytical Methods for Abuse Screening
Given the increasing prevalence of NPSs, including 25B-NBF, developing reliable bioanalytical methods for detecting its presence in biological samples is crucial. Researchers need to not only quantify 25B-NBF but also identify its metabolites. Liquid chromatography–high resolution mass spectrometry (LC-HRMS) plays a pivotal role in such screening efforts .
Antibacterial Effects of Flavonoids
Interestingly, flavonoids have been studied for their antibacterial properties. While this isn’t directly related to 25B-NBF, it highlights the broader context of bioactive compounds. For instance, liquiritigenin and liquiritin (flavonoid derivatives) have been evaluated for their antibacterial effects against E. coli .
Suzuki–Miyaura Coupling Applications
In a different context, boron reagents are essential in Suzuki–Miyaura coupling reactions. Although not directly linked to 25B-NBF, understanding the chemistry of boron reagents and their applications provides valuable insights for synthetic chemists .
特性
IUPAC Name |
2-N-(2,5-dimethoxyphenyl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O4/c1-28-10-7-8-14(29-2)13(9-10)22-18-23-16(20)15(25(26)27)17(24-18)21-12-6-4-3-5-11(12)19/h3-9H,1-2H3,(H4,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYIXFHSOUNQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2807693.png)
![2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2807694.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2807695.png)

![N-(4-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2807700.png)

![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B2807704.png)

![N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2807708.png)

![1-(4-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2807712.png)

![ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2807714.png)